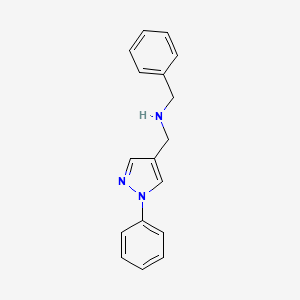

N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

1-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-3-7-15(8-4-1)11-18-12-16-13-19-20(14-16)17-9-5-2-6-10-17/h1-10,13-14,18H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXVSMDFAIDWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, phenylhydrazine can react with acetylacetone in ethanol to form 1-phenyl-1H-pyrazole.

Benzylation: The next step involves the introduction of the benzyl group. This can be achieved by reacting the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Amination: Finally, the methanamine moiety is introduced through a reductive amination process. This involves the reaction of the benzylated pyrazole with formaldehyde and ammonia or a primary amine under reducing conditions, typically using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in nucleophilic reactions, forming derivatives through alkylation, acylation, and condensation.

Alkylation

The amine reacts with alkyl halides or activated electrophiles. For example:

Reaction :

-

Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (DMF, DMSO), 60–100°C .

-

Yield : 40–75% depending on R-X reactivity.

Acylation

Acylation with acid chlorides or anhydrides produces amides:

Example :

-

Conditions : Et₃N as base, dichloromethane, room temperature.

-

Yield : ~65%.

Condensation Reactions

The amine forms Schiff bases with aldehydes/ketones, which are reducible to secondary amines.

Schiff Base Formation

Reaction :

Reduction of Schiff Bases

Schiff bases are reduced to N-alkyl derivatives using NaBH₄:

Example :

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution at the 3- and 5-positions due to electron-donating substituents.

Halogenation

Reaction :

-

Conditions : Cl₂ or Br₂ in acetic acid, 0–25°C.

-

Regioselectivity : Dominant substitution at the 5-position.

Nitration

Nitration introduces nitro groups for further functionalization:

Conditions : HNO₃/H₂SO₄, 0°C.

Yield : 60–70%.

Cross-Coupling Reactions

The pyrazole ring participates in Pd-catalyzed couplings, enhancing structural diversity.

Suzuki-Miyaura Coupling

Reaction :

Biological Activity and Mechanistic Insights

While not a reaction, the compound’s bioactivity stems from interactions with biological targets:

-

Enzyme Inhibition : Binds to kinase active sites via H-bonding (pyrazole N) and hydrophobic interactions (benzyl/phenyl groups).

-

Antimicrobial Activity : Disrupts bacterial cell membranes (MIC: 8–32 µg/mL against S. aureus).

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine has been investigated for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and HepG2, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

The compound's pyrazole framework is associated with anti-inflammatory effects. Recent studies have highlighted its ability to modulate inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Its effectiveness against various bacterial strains positions it as a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ in substituents on the pyrazole ring, the amine group, or the aromatic backbone. Below is a comparative analysis based on molecular structure, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Crystallographic and Computational Data

- The N-methyl analog (W1Y) has been crystallographically characterized (PDB entry W1Y), with a molecular formula of C11H13N3 and 27 atoms per molecule . Its planar pyrazole ring and amine geometry suggest utility in coordination chemistry.

Biological Activity

N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

The molecular formula of this compound is CHN, with a molecular weight of approximately 278.36 g/mol. The compound consists of a benzyl group attached to a pyrazole ring, which is further substituted with a phenyl group at the 1-position.

Synthesis typically involves:

- Formation of the Pyrazole Ring : This can be achieved through cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds.

- Benzylation : The pyrazole derivative is then reacted with benzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide .

2. Biological Activity

This compound exhibits various biological activities, particularly in pharmacology:

2.1 Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of multiple cancer cell lines, including:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

In vitro studies have shown that similar pyrazole derivatives can significantly inhibit cell proliferation. For example, one study reported that certain pyrazole derivatives exhibited IC values in the low micromolar range against various cancer cell lines .

2.2 Anti-inflammatory Properties

N-Benzyl derivatives have been explored for their anti-inflammatory effects, potentially modulating pathways involved in inflammation. The compound may interact with specific enzymes or receptors, leading to reduced inflammatory responses .

2.3 Enzyme Inhibition

The compound likely acts as an inhibitor or modulator of certain enzymes, affecting metabolic pathways related to disease states. Its mechanism may involve binding to active sites on enzymes, thereby preventing substrate interaction and catalytic activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, such as:

- Kinases : Inhibition of kinases has been noted in related pyrazole compounds, suggesting potential applications in cancer therapy.

- Receptors : The compound may bind to various receptors involved in signaling pathways that regulate cell growth and inflammation .

4. Research Findings and Case Studies

Recent studies have provided insights into the biological activity and therapeutic potential of N-Benzyl derivatives:

These studies highlight the ongoing exploration of pyrazole-based compounds as potential therapeutic agents.

5. Conclusion

This compound represents a promising candidate in drug discovery due to its diverse biological activities, particularly in oncology and inflammation. Future research should focus on elucidating its mechanisms of action and optimizing its pharmacological properties for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

- The compound is synthesized via multi-step reactions, typically starting with pyrazole ring formation followed by benzylamine substitution. Key steps include:

- Pyrazole core synthesis : Cyclocondensation of hydrazines with β-ketoesters or aldehydes under acidic conditions .

- Benzylamine coupling : Nucleophilic substitution or reductive amination using benzyl halides or aldehydes in solvents like ethanol or dichloromethane .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical .

- Yield optimization requires precise temperature control (e.g., 60–80°C for amination) and solvent selection (polar aprotic solvents enhance reactivity) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., benzyl group at pyrazole C4) and amine proton environments .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₇H₁₇N₃: calculated 263.14 g/mol) .

- X-ray crystallography : SHELX software refines crystal structures to resolve conformational chirality and non-covalent interactions (e.g., π-π stacking between phenyl groups) .

Q. What preliminary biological screening assays are suitable for assessing the compound's bioactivity?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.